[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate
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Overview
Description
Inarigivir soproxil is a novel small molecule drug that is currently under investigation for its potential antiviral properties. It is primarily being studied for its efficacy in treating chronic hepatitis B virus (HBV) infections. Inarigivir soproxil functions as a modulator of innate immunity, activating viral sensor proteins such as retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) .
Chemical Reactions Analysis
Inarigivir soproxil undergoes various chemical reactions, primarily focusing on its activation and interaction with viral sensor proteins. The compound is known to activate the RIG-I and NOD2 pathways, leading to the induction of the interferon signaling cascade . Common reagents and conditions used in these reactions include nucleoside analogs and nucleotide derivatives. The major products formed from these reactions are typically the activated forms of the compound that exert antiviral effects.
Scientific Research Applications
Inarigivir soproxil has shown promise in several scientific research applications, particularly in the field of antiviral therapy. It is being investigated for its potential to treat chronic hepatitis B virus infections by modulating the host’s immune response . Additionally, the compound has demonstrated broad-spectrum antiviral activity against various RNA viruses, including hepatitis C virus (HCV), norovirus, respiratory syncytial virus, and influenza . Its ability to activate innate immune pathways makes it a valuable tool in studying immune responses and developing new antiviral therapies.
Mechanism of Action
The mechanism of action of inarigivir soproxil involves the activation of viral sensor proteins RIG-I and NOD2. Upon activation, these proteins trigger the interferon signaling cascade, leading to the production of interferons and other antiviral cytokines . This immune response helps to inhibit viral replication and clear the infection. The molecular targets of inarigivir soproxil include the RIG-I and NOD2 proteins, which play crucial roles in the innate immune response to viral infections .
Comparison with Similar Compounds
Inarigivir soproxil is unique in its dual activation of RIG-I and NOD2 pathways, which sets it apart from other antiviral compounds. Similar compounds include other nucleoside analogs and nucleotide derivatives used in antiviral therapy, such as tenofovir alafenamide and entecavir . inarigivir soproxil’s ability to modulate innate immunity through multiple pathways provides a distinct advantage in enhancing antiviral responses and potentially overcoming resistance mechanisms.
Properties
Molecular Formula |
C25H36N7O13PS |
---|---|
Molecular Weight |
705.6 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate |
InChI |
InChI=1S/C25H36N7O13PS/c1-12(2)42-25(37)40-11-47-46(38,45-19-14(7-33)44-23(20(19)39-3)31-5-4-16(35)30-24(31)36)41-8-15-13(34)6-17(43-15)32-10-29-18-21(26)27-9-28-22(18)32/h9-10,12-15,17,19-20,23,33-34H,4-8,11H2,1-3H3,(H2,26,27,28)(H,30,35,36)/t13-,14+,15+,17+,19+,20+,23+,46?/m0/s1 |
InChI Key |
LDADYTYZURDREM-JDLSZIHUSA-N |
Isomeric SMILES |
CC(C)OC(=O)OCSP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O[C@@H]4[C@H](O[C@H]([C@@H]4OC)N5CCC(=O)NC5=O)CO |
Canonical SMILES |
CC(C)OC(=O)OCSP(=O)(OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OC4C(OC(C4OC)N5CCC(=O)NC5=O)CO |
Origin of Product |
United States |
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